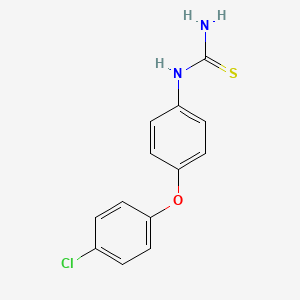
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR
Description
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is a complex organic compound featuring a thione group attached to a phenyl ring substituted with a chlorophenoxy group
Propriétés
Formule moléculaire |
C13H11ClN2OS |
|---|---|
Poids moléculaire |
278.76 g/mol |
Nom IUPAC |
[4-(4-chlorophenoxy)phenyl]thiourea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) |
Clé InChI |
NYPGKAOOMJWNAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a phenyl ring, followed by the introduction of an amino group and finally the thione group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR can undergo various chemical reactions including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Amino{[4-(4-bromophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-fluorophenoxy)phenyl]amino}methane-1-thione
- Amino{[4-(4-methylphenoxy)phenyl]amino}methane-1-thione
Uniqueness
1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is unique due to the presence of the chlorophenoxy group, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


